molecular formula C12H12ClN3O4 B13815418 tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate

tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate

Cat. No.: B13815418
M. Wt: 297.69 g/mol
InChI Key: ZQFOFNFBKLSNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a carboxylic acid ester group, a chloro substituent, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Starting from ortho-substituted anilines, cyclization reactions can be employed to form the indazole core. For example, the reaction of ortho-nitroaniline with hydrazine can yield the indazole ring.

    Functional Group Introduction: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group

    Carboxylic Acids: From the hydrolysis of the ester group

    Substituted Indazoles: From nucleophilic substitution reactions

Scientific Research Applications

1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, methyl ester
  • 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, ethyl ester
  • 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, propyl ester

Uniqueness

The uniqueness of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its reactivity and biological activity. The tert-butyl ester group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its stability under various conditions.

Properties

Molecular Formula

C12H12ClN3O4

Molecular Weight

297.69 g/mol

IUPAC Name

tert-butyl 3-chloro-4-nitroindazole-1-carboxylate

InChI

InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3

InChI Key

ZQFOFNFBKLSNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.